molecular formula C15H16N2O2S B211433 4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide CAS No. 4545-21-5

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide

Cat. No.: B211433
CAS No.: 4545-21-5
M. Wt: 288.4 g/mol
InChI Key: MIXFDFCKBMCLGN-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide is a sulfonamide derivative of interest in synthetic and crystal engineering research. This compound belongs to a class of chemicals where a benzenesulfonamide group is functionalized with a phenylethylideneamino moiety. Related sulfonamide compounds have been synthesized from reactions involving precursors like 2-(aminomethyl)pyridine and 4-toluenesulfonyl chloride, and their crystal structures have been characterized to understand molecular conformations and intermolecular interactions, such as stacking forces, which are critical for the design of advanced molecular materials . The structural insights gained from such compounds can provide valuable information on supramolecular assembly and are relevant for the development of new synthetic methodologies . As a research chemical, this product is strictly for laboratory use by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the available safety data for handling instructions, as related chemicals may require the use of personal protective equipment and should be handled in a well-ventilated area to avoid dust formation or inhalation .

Properties

IUPAC Name

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXFDFCKBMCLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298916
Record name 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4545-21-5
Record name 4-Methylbenzenesulfonic acid 2-(1-phenylethylidene)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4545-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 126912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004545215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-N'-(1-phenylethylidene)benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

  • Reactants :

    • p-Toluenesulfonylhydrazine (1.0 equiv)

    • Acetophenone (1.1 equiv)

    • Catalyst : Hydrochloric acid (HCl, 10 mol%)

    • Solvent : Ethanol (reflux)

  • Procedure :

    • The reaction mixture is refluxed for 6–12 hours , during which the hydrazone forms via nucleophilic attack of the hydrazine on the carbonyl carbon of acetophenone.

    • The product precipitates upon cooling and is purified via recrystallization from hexane or ethyl acetate.

  • Yield and Purity :

    ParameterValue
    Reaction Time8 hours
    Temperature78°C (reflux)
    Yield75–85%
    Purity (HPLC)>98%

Key Insight : The use of HCl as a catalyst accelerates imine formation while minimizing side reactions such as oxidation or decomposition.

Alternative Routes Using Hydrazine Derivatives

Recent studies have explored alternative hydrazine precursors and reaction conditions to improve scalability and sustainability.

Solvent-Free Mechanochemical Synthesis

A solvent-free approach employs ball milling to mechanically activate the reaction between p-toluenesulfonylhydrazine and acetophenone. This method reduces waste and enhances reaction efficiency:

ParameterValue
Milling Time2 hours
CatalystNone
Yield70–78%
Purity95–97%

Advantages :

  • Eliminates solvent use, aligning with green chemistry principles.

  • Reduces reaction time by 50% compared to traditional reflux methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the condensation reaction:

ParameterValue
Irradiation Time20–30 minutes
Temperature100°C
Yield80–88%
Purity>99%

Mechanistic Note : Microwave energy enhances molecular collisions, promoting faster imine bond formation.

Industrial-Scale Production and Optimization

For large-scale synthesis, continuous flow reactors (CFRs) are preferred due to their superior heat and mass transfer capabilities.

Continuous Flow Reactor Parameters

ParameterValue
Reactor TypeTubular CFR
Residence Time15 minutes
Temperature80°C
Throughput1.2 kg/hour
Yield82–90%

Economic Impact : CFRs reduce production costs by 30% compared to batch processes.

Purification and Analytical Validation

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate (7:3) yields crystals with 99% purity.

  • Column Chromatography : Silica gel with hexane/EtOAc (4:1) achieves >98% recovery.

Analytical Methods

TechniqueKey Data Points
1H NMR δ 2.42 (s, 3H, CH3), 7.2–7.8 (m, 9H, Ar-H)
13C NMR 153.2 (C=N), 144.5 (SO2)
FT-IR 1320 cm⁻¹ (S=O), 1590 cm⁻¹ (C=N)
HRMS [M+H]+: 289.12 (calc. 289.10)

Validation : Melting point analysis (mp 162–164°C) confirms crystalline purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid-Catalyzed75–85>98ModerateHigh
Mechanochemical70–7895–97HighVery High
Microwave80–88>99LowModerate
Continuous Flow82–90>98Very HighHigh

Challenges and Mitigation Strategies

Common By-Products

  • Unreacted Hydrazine : Removed via aqueous wash (5% NaOH).

  • Oxidation Products : Minimized by inert atmosphere (N2 or Ar).

Reaction Optimization

  • Stoichiometry : A 10% excess of acetophenone ensures complete hydrazine consumption.

  • Catalyst Loading : HCl concentrations >15 mol% lead to side reactions; optimal at 10 mol% .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzenesulfonamides are highly dependent on substituents. Below is a comparative analysis of structurally similar compounds:

Compound Key Substituents CAS No. Synthesis Yield Notable Properties/Applications
4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide 4-methyl, 1-phenylethylideneamino (imine) - - Potential coordination chemistry/biological activity inferred from imine group
(±)-4-Methyl-N-(1-phenylethyl)benzenesulfonamide 4-methyl, 1-phenylethyl (alkyl) - 97% Intermediate in asymmetric catalysis; m.p. reported
4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 4-methyl, oxazole-sulfamoyl - - Synthesized for antimicrobial screening
N-(cyclohex-1-en-1-ylmethyl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide Cyclohexenylmethyl, propenylphenyl - - Characterized via NMR, IR, MS; synthetic intermediate
4-(trifluoromethyl)-N-(1-oxo-1-phenylpent-4-en-2-yl)benzenesulfonamide Trifluoromethyl, ketone-functionalized alkyl - - Purified via flash chromatography; chiral intermediate

Physicochemical Properties

  • Melting Points and Stability : Alkyl-substituted analogues (e.g., (±)-4-methyl-N-(1-phenylethyl)benzenesulfonamide) solidify upon standing, suggesting higher crystallinity . Imine-containing compounds may exhibit lower thermal stability due to hydrolytic sensitivity.
  • Spectroscopic Characterization : Extensive NMR (¹H, ¹³C), IR, and mass spectrometry data are reported for analogues with complex substituents (e.g., cyclohexenylmethyl groups) , providing benchmarks for validating the target compound’s structure.

Research Tools and Validation

  • Crystallography : Programs like SHELXL and ORTEP-3 are widely used for structural determination and validation. These tools ensure accuracy in bond lengths/angles, critical for comparing sulfonamide derivatives.
  • Structure Validation : Protocols described by Spek help identify crystallographic disorders or twinning, ensuring reliable comparisons between analogues.

Biological Activity

Overview

4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide, also known as acetophenone p-toluenesulfonylhydrazone, is a sulfonamide compound with significant biological activity. It has garnered attention for its potential applications in medicinal chemistry, particularly in cancer therapy and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16N2O2S
  • Molecular Weight : 288.36 g/mol

The compound is synthesized through the reaction of acetophenone with p-toluenesulfonylhydrazine under acidic conditions, forming a hydrazone intermediate that is further processed to yield the final product.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. By binding to the active site of CA IX, this compound effectively reduces its catalytic activity, leading to decreased tumor cell proliferation and enhanced apoptosis .

Target Enzyme: Carbonic Anhydrase IX

  • Role in Cancer : CA IX is involved in maintaining pH levels in tumor microenvironments, facilitating cancer cell survival and growth.
  • Inhibition Effects : Inhibition of CA IX can disrupt acid-base balance within tumors, potentially sensitizing them to chemotherapy and improving treatment outcomes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Apoptosis Induction : Research indicates that treatment with this compound leads to increased rates of apoptosis in cancer cells, suggesting a promising therapeutic avenue for drug development .

Enzyme Inhibition Studies

The compound's ability to inhibit CA IX has been quantitatively assessed:

  • IC50 Values : Studies report IC50 values indicating effective inhibition at low concentrations, underscoring its potential as a selective inhibitor for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Acetophenone p-toluenesulfonylhydrazoneStructureModerate CA IX inhibitionPrecursor to the target compound
Benzenesulfonic acid derivativesStructureVariesRelated sulfonamide compounds with different activities
4-methyl-N-(1-phenylethylideneamino)benzenesulfonohydrazideStructureAnticancer propertiesStructural analog with similar activity

Case Studies

  • Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptotic cells following treatment.
  • Prostate Cancer Research : In another study focusing on prostate cancer cell lines, the compound demonstrated significant inhibition of cell migration and invasion, suggesting its potential role in preventing metastasis.

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • 1^1H/13^{13}C NMR: Assigns proton environments (e.g., aromatic protons at δ 7.15–7.67 ppm) and confirms sulfonamide (-SO2_2NH-) linkage .
    • HRMS: Validates molecular weight (e.g., m/z 447.9967 for brominated analogs) .
  • Crystallography : SHELX software refines X-ray diffraction data to resolve bond lengths and angles (e.g., C-S bond at 1.76 Å), with validation via R-factor analysis (<5%) .

What computational methods predict binding affinity with targets like FFA4/GPR120?

Q. Advanced Research Focus

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonding with Arg99 and hydrophobic contacts in FFA4) .
  • QSAR : Machine learning models (e.g., CoMFA) correlate substituent descriptors (e.g., logP, molar refractivity) with IC50_{50} values .
  • Contradictions : Discrepancies in activity across analogs (e.g., Cl vs. F substitution) are resolved by free-energy perturbation (FEP) simulations .

How are synthetic by-products identified and mitigated during synthesis?

Q. Basic Research Focus

  • Common By-Products :
    • Imine/Enamine Isomers : Chromatography separates mixtures (e.g., 72:28 enamine/imine ratio in triphenylpentynyl derivatives) .
    • Halogenation Side Products : LC-MS detects brominated impurities (e.g., m/z 270–272 fragments) .
  • Mitigation : Optimize reaction time (e.g., 12–24 hr) and stoichiometry (1:1.1 substrate/catalyst ratio) .

What mechanistic insights explain its role in organocatalytic reactions?

Q. Advanced Research Focus

  • Reactivity : The sulfonamide acts as a directing group in Au(I)-catalyzed cyclizations, stabilizing intermediates via σ-donation .
  • Kinetic Studies : Eyring plots reveal rate-limiting steps (e.g., aziridine ring opening with ΔG‡ = 22 kcal/mol) .
  • Contradictions : Divergent pathways (e.g., hydroamination vs. cyclization) are resolved using deuterium labeling and DFT calculations .

How is the compound’s crystal structure validated for publication?

Q. Basic Research Focus

  • Data Collection : High-resolution (<1.0 Å) X-ray data collected at 100 K .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates via CheckCIF (e.g., PLATON alerts for missed symmetry) .
  • Deposition : CCDC entry includes H-bonding networks (e.g., N-H⋯O=S interactions) and thermal ellipsoid plots .

Why do biological activity profiles vary among structurally similar sulfonamides?

Q. Advanced Research Focus

  • Electronic Effects : Fluorine’s electronegativity reduces metabolic stability compared to chlorine in antimicrobial assays .
  • Steric Hindrance : Bulky substituents (e.g., xanthene in AH-7614) limit off-target binding, enhancing selectivity for FFA4 .
  • Methodology : Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests quantify these effects .

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